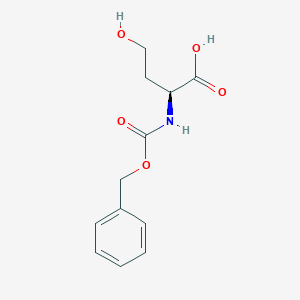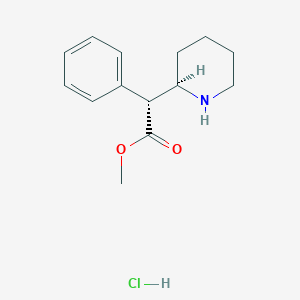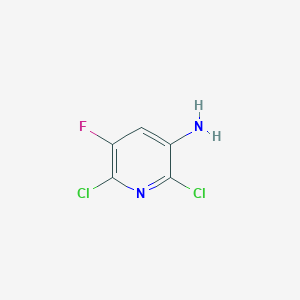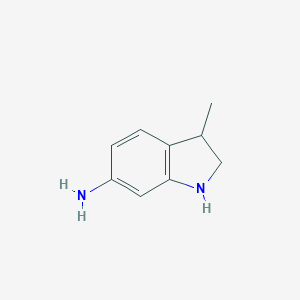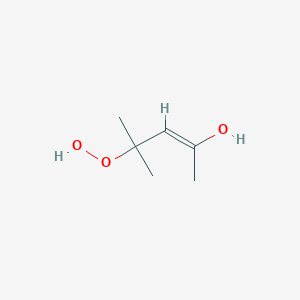
8-Bromo-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2’-deoxyadenosine is an analogue of 2’-deoxyadenosine where the hydrogen in position 8 of the adenine nucleobase has been replaced by bromine . It is a brominated DNA adduct generated by human DNA polymerases .
Synthesis Analysis
The synthesis of 8-Bromo-2’-deoxyadenosine involves bromination of unprotected 2-amino-2’-deoxyadenosine with Br2/AcOH/AcONa to give 2-amino-8-bromo-2’-deoxyadenosine . The brominated derivative is then converted to 8-alkynylated 2-amino-2’-deoxyadenosines by a palladium-catalyzed Sonogashira cross-coupling reaction via microwave assistance .Molecular Structure Analysis
The molecular formula of 8-Bromo-2’-deoxyadenosine is C10H12BrN5O3 . Its molecular weight is 330.14 g/mol . The IUPAC name is (2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol .Chemical Reactions Analysis
The UV photolysis of 8-bromo-2’-deoxyadenosine has been investigated in different solvents and in the presence of additives like halide anions . Photolytic cleavage of the C-Br bond leads to the formation of the C8 radical .Physical And Chemical Properties Analysis
8-Bromo-2’-deoxyadenosine has a density of 2.3±0.1 g/cm3, a boiling point of 671.0±65.0 °C at 760 mmHg, and a flash point of 359.6±34.3 °C . It has 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Photochemical Studies
8-Bromo-2’-deoxyadenosine is used in photochemical studies to understand the behavior of nucleic acids upon exposure to UV light. The UV photolysis of this compound has been investigated in various solvents, leading to the formation of the C8 radical. This research is crucial for understanding DNA damage and repair mechanisms .
Cyclopurine Lesions
Researchers use 8-Bromo-2’-deoxyadenosine to study cyclopurine lesions, which are a type of DNA damage. The compound’s photolytic cleavage results in the formation of cyclopurine residues, providing insights into the effects of oxidative stress on DNA .
Radical Reactions
The compound is pivotal in studying radical reactions, such as hydrogen abstraction and cyclization. These studies are significant for modeling the chemical processes that occur in DNA during oxidative stress and for developing potential therapeutic interventions .
Synthesis of DNA Analogs
8-Bromo-2’-deoxyadenosine serves as a precursor in the synthesis of DNA analogs. These analogs are used for structural and functional studies of DNA and RNA, aiding in the development of new drugs and therapeutic strategies .
Crystallography
In crystallography, 8-Bromo-2’-deoxyadenosine is utilized for structural studies of oligonucleotides. Its photolabile nature makes it an ideal candidate for cross-linking studies, which are essential for understanding the three-dimensional structure of DNA and RNA .
Antitumor Research
The compound is used in antitumor research to study DNA base damage by antitumor agents. Understanding the interaction between 8-Bromo-2’-deoxyadenosine and antitumor agents can lead to the development of more effective cancer treatments .
Oxidative Stress Biomarkers
8-Bromo-2’-deoxyadenosine is also used in the identification and quantification of biomarkers for oxidative stress. This application is vital for diagnosing and monitoring diseases related to oxidative damage .
Drug Development
Finally, 8-Bromo-2’-deoxyadenosine is instrumental in drug development, particularly in the design of nucleoside analogs that can interfere with DNA replication in pathogens or cancer cells, offering a pathway to new treatments .
Direcciones Futuras
The synthesis of 8-Bromo-2’-deoxyadenosine has been improved with significantly improved yields and ease of isolation . The conversion of 8-bromo-2’-deoxyadenosine to 5’,8-cyclo-2’-deoxyadenosine in 65% yield and in a diastereoisomeric ratio has been shown in steady-state photolysis in acetonitrile .
Propiedades
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBIVXMQFIQOGE-KVQBGUIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2'-deoxyadenosine | |
CAS RN |
14985-44-5 |
Source


|
| Record name | 8-Bromo-2'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014985445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

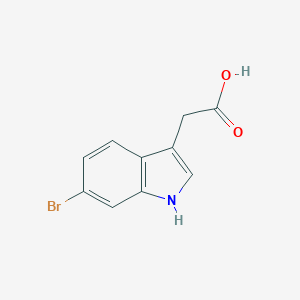
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

